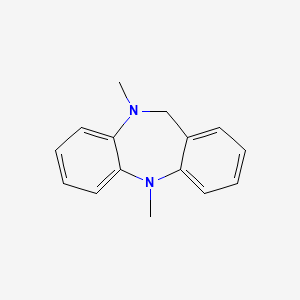
(+/-)-cis-1-Butylcyclohexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-cis-1-Butylcyclohexan-2-ol is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring with a hydroxyl group (-OH) attached to the second carbon and a butyl group attached to the first carbon The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-cis-1-Butylcyclohexan-2-ol can be achieved through several methods. One common approach involves the hydrogenation of 1-butylcyclohex-2-en-1-one. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1-butylcyclohexan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. Catalysts such as Raney nickel or platinum may also be employed to facilitate the hydrogenation process.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-cis-1-Butylcyclohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 1-Butylcyclohexan-2-one or 1-butylcyclohexan-2-al.
Reduction: 1-Butylcyclohexane.
Substitution: 1-Butylcyclohexan-2-yl chloride or 1-butylcyclohexan-2-yl bromide.
Wissenschaftliche Forschungsanwendungen
(+/-)-cis-1-Butylcyclohexan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (+/-)-cis-1-Butylcyclohexan-2-ol depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their stability and activity. Additionally, the butyl group may influence the compound’s hydrophobic interactions, impacting its distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
(+/-)-cis-1-Butylcyclohexan-2-ol can be compared with other cyclohexanol derivatives, such as:
Cyclohexanol: Lacks the butyl group, making it less hydrophobic.
1-Methylcyclohexan-2-ol: Contains a methyl group instead of a butyl group, resulting in different steric and electronic effects.
1-Phenylcyclohexan-2-ol:
The uniqueness of this compound lies in its specific combination of a butyl group and a hydroxyl group on a cyclohexane ring, which imparts distinct physical and chemical properties.
Eigenschaften
Molekularformel |
C10H20O |
|---|---|
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
(1S,2R)-2-butylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,2-8H2,1H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
LVDALGYBEFALAP-ZJUUUORDSA-N |
Isomerische SMILES |
CCCC[C@@H]1CCCC[C@@H]1O |
Kanonische SMILES |
CCCCC1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


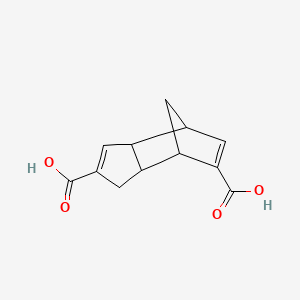
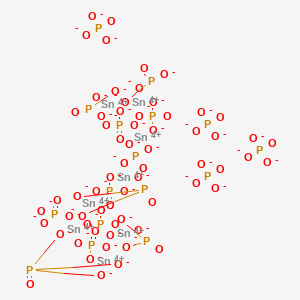
![[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13740788.png)
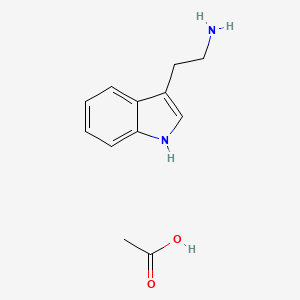
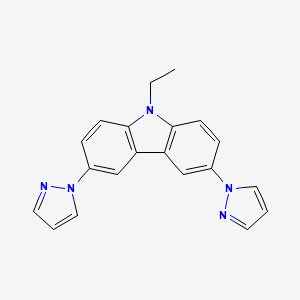
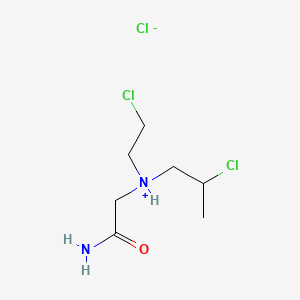

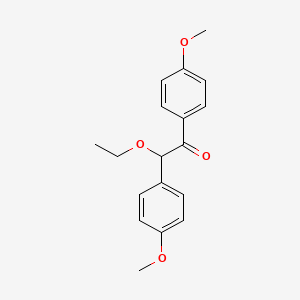
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)
![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)

![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)
